2-(Bromomethyl)pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-3-5-4-7-1-2-8-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMORBLLLTZLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508928 | |
| Record name | 2-(Bromomethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60023-35-0 | |
| Record name | 2-(Bromomethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromomethyl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation of 2 Bromomethyl Pyrazine
Nucleophilic Substitution Reactions at the Bromomethyl Groupsmolecule.com
The most common reaction pathway for 2-(bromomethyl)pyrazine involves the displacement of the bromide ion by a wide array of nucleophiles. smolecule.com This SN2-type reaction allows for the facile introduction of the pyrazinylmethyl moiety into various molecular scaffolds. smolecule.com The high reactivity of the bromomethyl group is a key feature exploited in the synthesis of more complex molecules. smolecule.com
This compound readily reacts with various amines, including primary, secondary, and cyclic amines, to form the corresponding N-substituted (pyrazinylmethyl)amines. This reaction proceeds via a standard nucleophilic substitution mechanism where the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group. These reactions are fundamental in building more complex molecules containing the pyrazine (B50134) core. For instance, in the synthesis of derivatives for anti-tuberculosis research, pyrazinamide (B1679903) was reacted with bromoalkanes to form N-substituted pyrazine-2-carboxamides. nih.gov Similarly, reactions with amines are used to synthesize substrates for creating new derivatives, such as those tested for tuberculostatic activity. researchgate.net
The reaction of this compound with tertiary amines leads to the formation of quaternary ammonium (B1175870) salts, a reaction discussed in more detail in section 3.1.4.
Table 1: Examples of Reactions with Amines
| Amine Type | Reactant | Product | Notes |
|---|---|---|---|
| Primary Amine | Benzylamine | N-(Pyrazin-2-ylmethyl)aniline | Forms a secondary amine. |
| Secondary Amine | Diethylamine | N,N-Diethyl-1-(pyrazin-2-yl)methanamine | Forms a tertiary amine. |
Thiols (RSH) and their corresponding conjugate bases, thiolates (RS⁻), are potent nucleophiles that react efficiently with this compound to yield pyrazinylmethyl thioethers (Py-CH₂-SR). youtube.comlibretexts.org Thiolates, being stronger nucleophiles than thiols, are often generated in situ by treating the thiol with a base. libretexts.org This reaction is analogous to the Williamson ether synthesis but for sulfur compounds. libretexts.org The synthesis of α-bromomethyl sulfides from thiols using paraformaldehyde and HBr/AcOH has been developed as a general method, highlighting the utility of bromo-methylated compounds as superior electrophiles. nih.gov
In a specific example, 2,5-Bis(bromomethyl)pyrazine was reacted with 1,4-benzenedimethanethiol (B89542) to synthesize a 5,8-diaza-2,11-dithia[3.3]-paracyclophane derivative, showcasing the use of this reaction in constructing complex macrocycles. researchgate.net
Table 2: Reactions with Sulfur Nucleophiles
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Thiol | Ethanethiol | Pyrazinylmethyl ethyl sulfide |
| Thiolate | Sodium thiophenoxide | Phenyl(pyrazin-2-ylmethyl)sulfane |
Alcohols and their corresponding alkoxide bases can act as nucleophiles to displace the bromide from this compound, forming pyrazinylmethyl ethers (Py-CH₂-OR). libretexts.org Alkoxides (RO⁻), generated by deprotonating an alcohol with a strong base like sodium hydride, are much stronger nucleophiles and are more commonly used than neutral alcohols for this type of SN2 reaction. libretexts.org The Williamson ether synthesis is a classic example of this transformation, though it is most effective with primary alkyl halides like this compound to avoid competing elimination reactions. libretexts.org
The reaction of this compound with functionalized alcohols has been used in one-pot, three-component reactions to synthesize complex pyrazine derivatives. researchgate.net
Table 3: Reactions with Oxygen Nucleophiles
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Alcohol | Methanol | 2-(Methoxymethyl)pyrazine (often requires catalyst or harsher conditions) |
The reaction of this compound with tertiary amines or other nitrogen-containing heterocycles results in the formation of quaternary ammonium salts. libretexts.org In this reaction, the lone pair of electrons on the nitrogen atom attacks the electrophilic methylene (B1212753) carbon, displacing the bromide and forming a new C-N bond. The resulting product is a salt where the nitrogen atom bears a positive charge. libretexts.org This method is a standard procedure for preparing quaternary ammonium salts. libretexts.orggoogle.com
Similarly, nitrogen-containing heterocycles can be alkylated. For example, pyridine (B92270) derivatives can be alkylated to form pyridinium (B92312) salts. researchgate.net This quaternization is also applicable to other azine heterocycles like quinoline (B57606) and quinoxaline (B1680401) to prepare the corresponding phosphonium (B103445) salts after bromomethylation. researchgate.net
Table 4: Formation of Quaternary Salts
| Nucleophile | Product | Salt Type |
|---|---|---|
| Trimethylamine | N,N,N-Trimethyl-1-(pyrazin-2-yl)methanaminium bromide | Quaternary Ammonium Salt |
| Pyridine | 2-(Pyridin-1-ium-1-ylmethyl)pyrazine bromide | Pyridinium Salt |
The reactivity of this compound makes it a useful reagent for solid-phase synthesis. In this technique, molecules are covalently attached to an insoluble polymer support (resin) and modified through sequential reactions. This compound can be used to functionalize a resin, for example, by reacting it with a resin that has nucleophilic groups on its surface.
One approach involves using a bromoacetal resin, where various amines are loaded onto the resin via an SN2 reaction, displacing the bromide. mdpi.com Another strategy employs a bromomethyl-functionalized polystyrene resin, which can be reacted with nucleophiles like thioureas to immobilize them on the solid support for further reactions. nih.gov This immobilization facilitates the purification process, as excess reagents and byproducts can be simply washed away from the resin-bound product. mdpi.comnih.gov
While less common than nucleophilic substitution, this compound can participate in reactions involving radical intermediates. The carbon-bromine bond can undergo homolytic cleavage, particularly under photolytic or radical-initiating conditions, to generate a resonance-stabilized pyrazinylmethyl radical.
This radical species can then engage in various coupling reactions. For example, in photoredox organocatalysis, this compound can be reduced to form a radical that couples with an enamine intermediate, enabling the α-alkylation of aldehydes. nih.gov Although some parent bromomethyl-heterocycles like this compound are reported to be unstable under certain photoredox conditions, related heterocycles like 2-pyrazinyl derivatives can react with good efficiency. nih.govprinceton.edu Mechanistic studies on the synthesis of pyrazines have also indicated that radical species can be involved in the reaction pathways. researchgate.net
Radical Reactions Involving the Bromomethyl Moiety
Radical Chain Mechanisms
Radical chain reactions involving this compound are a key aspect of its synthesis and reactivity. These reactions typically proceed through a three-phase mechanism: initiation, propagation, and termination. libretexts.org
Initiation: This phase involves the initial formation of a radical species. libretexts.org For instance, in the synthesis of this compound from 2-methylpyrazine (B48319), N-Bromosuccinimide (NBS) is often used to generate bromine radicals (Br•) under the influence of a radical initiator or UV light.
Propagation: Once a reactive radical is generated, it can react with stable molecules to create new radicals in a chain reaction. libretexts.org In the bromination of 2-methylpyrazine, a bromine radical abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized pyrazinylmethyl radical. This radical then reacts with molecular bromine (Br₂) to yield this compound and another bromine radical, which continues the chain.
Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical product. libretexts.org This is a rare event due to the low concentration of radicals. libretexts.org
The general mechanism for a radical chain reaction can be summarized as follows:
| Phase | Description |
| Initiation | Formation of initial radical species. |
| Propagation | The radical reacts with a stable molecule to form a product and a new radical, continuing the chain. |
| Termination | Two radicals combine to end the chain reaction. |
Role of Initiators (e.g., AIBN)
Radical initiators play a crucial role in facilitating radical reactions by providing the initial source of radicals. Azobisisobutyronitrile (AIBN) is a commonly used initiator in reactions involving this compound. nih.gov
AIBN decomposes upon heating to generate two cyanoisopropyl radicals and a molecule of nitrogen gas. These radicals can then initiate the desired radical chain reaction. For example, in the synthesis of this compound, AIBN is used in conjunction with NBS to initiate the radical bromination of 2-methylpyrazine. The use of AIBN allows the reaction to proceed at a lower temperature than would be required for thermal initiation alone.
Other radical initiators, such as triethylborane (B153662) (Et₃B), have also been employed in reactions involving related systems, offering advantages like shorter reaction times and increased diastereoselectivity at room temperature. nih.gov
Inhibition Studies and Radical Trapping Experiments (e.g., TEMPO)
To confirm the involvement of radical intermediates in a reaction mechanism, inhibition studies and radical trapping experiments are often conducted. TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a stable radical that is frequently used as a radical trap. whiterose.ac.uk
In a reaction suspected to proceed via a radical pathway, the addition of TEMPO can intercept the radical intermediates, thereby inhibiting the formation of the expected product and forming a TEMPO-adduct instead. The detection of this adduct provides strong evidence for a radical mechanism. For instance, in studies of radical cyclization reactions, TEMPO has been used to trap radical intermediates, confirming their presence in the reaction pathway. rsc.org The development of novel radical traps continues to be an active area of research to better characterize short-lived radical species. whiterose.ac.uk
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a versatile substrate for various cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Methods
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions, are widely used to functionalize heterocyclic compounds. researchgate.netmdpi.com These reactions typically follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. researchgate.net
In the context of this compound and its derivatives, palladium catalysis has been employed for the synthesis of more complex molecules. For example, the Suzuki-Miyaura cross-coupling of a bromo-naphthalene precursor with various partners has been used to generate a library of compounds with potential biological activity. nih.gov Similarly, palladium-catalyzed reactions have been used to create diverse β-ketoaldehyde surrogates and to synthesize substituted pyrazines. rsc.orgresearchgate.net
A general representation of the Suzuki-Miyaura cross-coupling is shown below:
| Reactant 1 | Reactant 2 | Catalyst | Product |
| Organohalide (e.g., Aryl-Br) | Organoboron compound (e.g., Aryl'-B(OH)₂) | Palladium complex | Biaryl (Aryl-Aryl') |
Copper-Catalyzed Reactions
Copper-catalyzed reactions provide an alternative to palladium-based methods for cross-coupling. The Ullmann-Goldberg reaction, for instance, utilizes a copper catalyst for N-arylation. Copper catalysis has also been instrumental in the development of asymmetric carboamination reactions. chinesechemsoc.org
In one study, a copper-catalyzed asymmetric radical 1,2-carboamination of alkenes with alkyl halides and arylamines was developed. chinesechemsoc.org This method, which utilizes a chiral N,N,N-ligand, allows for the synthesis of chiral α-tertiary N-arylamines. chinesechemsoc.org The pyrazine moiety has been shown to be a viable substrate in these types of transformations. chinesechemsoc.org Additionally, copper-catalyzed alkyne-azide cycloaddition (CuAAC), a "click" reaction, has been used to modify pyrazine derivatives. researchgate.net
Cyclization Reactions Leading to Fused Ring Systems
The reactivity of the bromomethyl group in this compound allows it to participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic ring systems. These fused systems are of significant interest in medicinal chemistry and materials science.
For example, quinoxaline derivatives, which contain a pyrazine ring fused to a benzene (B151609) ring, can undergo further cyclization reactions to form more complex fused structures. evitachem.com Similarly, pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline ring systems have been synthesized by fusing a pyrazine ring onto an azepine derivative or vice versa. chem-soc.si These reactions often involve the initial substitution of the bromine atom followed by an intramolecular ring-closing step. The specific conditions and resulting ring system depend on the nature of the starting material and the reagents used. chem-soc.si
Intramolecular Cyclization Pathways
Intramolecular cyclization reactions involving derivatives of this compound provide a powerful strategy for the synthesis of fused heterocyclic systems. These pathways are often employed to construct complex molecular architectures with potential applications in medicinal chemistry and materials science.
These intramolecular cyclization strategies are valuable for creating complex scaffolds, such as pyrrolopiperazine-2,6-diones, which are of interest for their potential biological activities. acs.org The ability to perform these reactions in a one-pot, two-step sequence without the need for purification of intermediates enhances the efficiency of this synthetic approach. acs.org
Synthesis of Thieno[3,4-b]pyrazine (B1257052) Derivatives
Thieno[3,4-b]pyrazines are an important class of heterocyclic compounds with applications in organic electronics. researchgate.netaau.edu.et The synthesis of these derivatives can be achieved through various routes, some of which may utilize precursors derived from brominated pyrazines. While direct use of this compound for the synthesis of the core thieno[3,4-b]pyrazine ring is not the most common method, related brominated pyrazines are key intermediates.
A general approach to 2,3-disubstituted thieno[3,4-b]pyrazines involves the condensation of a 3,4-diaminothiophene (B2735483) with an α-dicarbonyl compound. researchgate.netnih.gov However, alternative strategies have been developed. For example, 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile, a compound structurally related to a bis(bromomethyl)pyrazine, has been used as a synthon for octa-substituted azaphthalocyanines. nih.gov Reactions of this dibromo compound with sulfur nucleophiles, such as sodium sulfide, can lead to the formation of the corresponding dihydrothiophene derivative, which upon oxidation yields a thieno[3,4-b]pyrazine. nih.gov Specifically, 2,3-dicyano-5,7-bismethylthieno[3,4-b]pyrazine has been obtained as a minor product from the reaction of 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile with S-nucleophiles. nih.gov
The synthesis of the thieno[3,4-b]pyrazine core can also be achieved by starting from thiophene, which undergoes bromination and nitration to form 2,5-dibromo-3,4-dinitrothiophene. researchgate.net This intermediate can then be further elaborated to construct the pyrazine ring. Polymers based on thieno[3,4-b]pyrazine have been synthesized using Stille cross-coupling and direct heteroarylation polymerization techniques, often starting from dibromo-substituted thieno[3,4-b]pyrazine monomers. aau.edu.et
Formation of Polycyclic (Hetero)aromatic Compounds
Polycyclic aromatic hydrocarbons (PAHs) and their heteroaromatic analogues are a class of compounds characterized by fused aromatic rings. libretexts.orglibretexts.org The synthesis of these complex structures can sometimes involve precursors containing reactive functional groups like the bromomethyl group on an aromatic core. While direct evidence for the use of this compound in the formation of large polycyclic aromatic systems through processes like flame synthesis is not prominent, the principles of PAH formation can be applied to understand potential reaction pathways.
The formation of PAHs in combustion processes often involves radical mechanisms, such as the hydrogen-abstraction-C2H2-addition (HACA) mechanism. nih.gov However, other species besides acetylene (B1199291) can contribute to the growth of aromatic systems. nih.gov In a synthetic context, brominated precursors are valuable for building polycyclic structures through cross-coupling reactions. For instance, bromo-functionalized B1-polycyclic aromatic hydrocarbons have been synthesized and utilized in cross-coupling reactions to create donor-acceptor materials. nih.gov
The reactivity of the "benzylic" hydrogens in compounds like 5,6-bis(bromomethyl)pyrazine-2,3-dicarbonitrile (B3040338) makes them highly reactive and potentially useful in the synthesis of larger, more complex molecules. nih.govmdpi.com
Oxidation and Reduction Processes of the Pyrazine Ring and Substituents
The pyrazine ring and its substituents can undergo various oxidation and reduction reactions, allowing for the introduction of new functional groups and modification of the electronic properties of the molecule.
Oxidation: The pyrazine ring itself can be oxidized at the nitrogen atoms to form pyridine N-oxides. wikipedia.org This transformation is typically achieved using peracids. wikipedia.org The resulting N-oxide can exhibit altered reactivity and can be a useful intermediate in further synthetic transformations. The bromomethyl group in this compound can also be oxidized to afford pyrazine-2-carboxaldehyde or pyrazine-2-carboxylic acid. These transformations convert the alkyl halide functionality into valuable carbonyl and carboxyl groups, which can then participate in a wide range of subsequent reactions. For example, 2,6-dimethylpyrazine (B92225) can be oxidized to pyrazine-2,6-dicarboxylic acid using selenium dioxide. hbni.ac.in
Reduction: The bromomethyl group can be reduced to a methyl group. This can be accomplished using various reducing agents. The pyrazine ring can also be reduced, although this is less common and typically requires harsh conditions. The choice of reducing agent and reaction conditions can allow for selective reduction of either the substituent or the ring. For instance, catalytic hydrogenation can be employed to reduce the pyrazine ring, while other reagents might selectively target the bromomethyl group.
Reactions of this compound with Specific Reagents and Conditions
The highly reactive bromomethyl group in this compound allows it to participate in a wide array of reactions with specific reagents, leading to the formation of diverse and complex molecules.
Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard reagents and organolithium compounds, are powerful nucleophiles that can react with electrophiles like alkyl halides. youtube.com However, the reaction of organometallic reagents with this compound can be complex. While a simple nucleophilic substitution on the bromomethyl group might be expected, the presence of the acidic protons on the pyrazine ring and the potential for the organometallic reagent to act as a base can lead to side reactions.
Allylzinc reagents, for example, can be used in reactions with α-amidoalkylphenyl sulfones to produce protected 1,2-amino alcohols. acs.org The addition products obtained from the zinc derivative of ethyl 2-(bromomethyl)acrylate can be readily cyclized to form α-methylene-γ-lactams. acs.org These examples highlight the utility of organometallic reagents in C-C bond formation, although direct application with this compound would need to consider the specific reaction conditions to favor the desired pathway.
Click Chemistry Applications
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. iipseries.orgnih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction. iipseries.orgnih.gov this compound can be readily converted into 2-(azidomethyl)pyrazine (B13631872) via nucleophilic substitution with an azide (B81097) source, such as sodium azide. researchgate.net This azido (B1232118) derivative is a key building block for click chemistry applications.
The resulting 2-(azidomethyl)pyrazine can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole ring. researchgate.netresearchgate.net This strategy has been employed in the synthesis of various complex molecules. For example, researchers have used the click reaction between an azide derived from 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide and various ethynyl (B1212043) derivatives to synthesize potential analogs of folic acid and fluorescent dyes. researchgate.netresearchgate.net The triazole ring formed in the click reaction can act as a linker or as a bioisostere for other functional groups. nih.gov This approach offers a modular and efficient way to connect the pyrazine moiety to other molecular fragments, enabling the rapid generation of libraries of compounds for various applications, including drug discovery and materials science. iipseries.orgnih.govresearchgate.net
Spectroscopic and Structural Elucidation of 2 Bromomethyl Pyrazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound by analyzing the magnetic properties of atomic nuclei. For 2-(bromomethyl)pyrazine derivatives, ¹H and ¹³C NMR are fundamental techniques, while advanced methods offer deeper structural insights.
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. In pyrazine (B50134) derivatives, the chemical shifts of the protons on the pyrazine ring are influenced by the nature and position of substituents. acs.orgacs.org
The ¹H NMR spectrum of a this compound derivative typically shows distinct signals for the bromomethyl protons and the aromatic protons of the pyrazine ring. For instance, in 2-phenyl-N-(pyrazin-2-yl)acetamide, the pyrazine protons appear as doublets at δ 8.34 ppm and δ 9.27 ppm, and a doublet of doublets at δ 8.40 ppm. researchgate.net The protons of the bromomethyl group (-CH₂Br) in derivatives like 2-(bromomethyl)-2-phenyltetrahydrofuran are also readily identifiable in the ¹H NMR spectrum. rsc.org
The chemical shifts for protons in substituted pyrazines can be predicted to some extent based on the electronic properties of the substituents. acs.org For example, the protons of the methyl group in 2-methylpyrazine (B48319) appear at δ 2.572 ppm, while the ring protons resonate between δ 8.38 and δ 8.50 ppm. chemicalbook.com In 2,5-dimethylpyrazine, the methyl protons are observed at chemical shifts that can be compared to the parent methylpyrazine. chemicalbook.com
Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for Protons in Pyrazine Derivatives.
| Compound | H-3 | H-5 | H-6 | Other Protons | Solvent |
|---|---|---|---|---|---|
| 2-Methylpyrazine chemicalbook.com | 8.453 | 8.376 | 8.568 | 2.566 (CH₃) | CDCl₃ |
| 2-Bromopyridine chemicalbook.com | - | 7.17 | 8.31 | 7.40 (H-4), 7.46 (H-5) | CCl₄ |
| 2-Phenyl-N-(pyrazin-2-yl)acetamide researchgate.net | 9.27 (d) | 8.40 (dd) | 8.34 (d) | 3.77 (s, CH₂) | - |
| 1,2-Bis(bromomethyl)benzene chemicalbook.com | - | - | - | 4.6 (s, CH₂), 7.2-7.4 (m, Ar-H) | CDCl₃ |
Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference. Coupling patterns are indicated in parentheses (s = singlet, d = doublet, dd = doublet of doublets, m = multiplet).
¹³C NMR Spectroscopic Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in the pyrazine ring are sensitive to the electronic effects of substituents. researchgate.netnih.govcdnsciencepub.com
In unsubstituted pyrazine, the carbon atoms resonate at approximately 145 ppm. spectrabase.comchemicalbook.com For derivatives of this compound, the carbon of the bromomethyl group (C-Br) will have a characteristic chemical shift, typically in the range of 30-40 ppm, as seen in compounds like 1,2-bis(bromomethyl)benzene. chemicalbook.com The carbon atoms of the pyrazine ring will show shifts that are dependent on the substitution pattern. For example, in pyrazine-substituted phosphonium (B103445) salts, the carbon atoms of the pyrazine ring are clearly distinguishable from those of the phenyl groups. researchgate.net
The analysis of ¹³C NMR spectra of various pyrazine derivatives, including those with carboxamide and other functional groups, has been extensively reported, allowing for the complete assignment of all carbon signals. nih.govbendola.com
Interactive Table: ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in Pyrazine and its Derivatives.
| Compound | C-2 | C-3 | C-5 | C-6 | Other Carbons | Solvent |
|---|---|---|---|---|---|---|
| Pyrazine spectrabase.com | 145.2 | 145.2 | 145.2 | 145.2 | - | CDCl₃ |
| This compound derivative (hypothetical) | - | - | - | - | ~30-40 (CH₂Br) | - |
| Pyrazine substituted phosphonium salt researchgate.net | - | - | - | - | 134.72 (para-CH of phenyl) | - |
| 1,2-Bis(bromomethyl)benzene chemicalbook.com | - | - | - | - | 32.7 (CH₂Br), 129.2 (Ar-CH), 136.9 (Ar-C) | CDCl₃ |
Advanced NMR Techniques for Structural Confirmation
For complex molecules, one-dimensional NMR spectra can be difficult to interpret due to overlapping signals. In such cases, two-dimensional (2D) NMR techniques are employed for unambiguous structural elucidation. ipb.ptyoutube.com
Techniques like COSY (Correlation Spectroscopy) help to identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) establish correlations between protons and directly attached or long-range coupled carbons, respectively. ipb.pt These methods have been successfully used to characterize various heterocyclic structures, including pyrazine derivatives. ipb.pt For instance, 2D NMR was crucial in determining the structure of pyrazole (B372694) derivatives and confirming the connectivity of substituents. researchgate.net The use of these advanced techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C signals, which is essential for confirming the proposed structures of novel this compound derivatives. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electron Impact Mass Spectrometry (EI-MS)
In Electron Impact Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion peak (M⁺) and various fragment ions. libretexts.org
The mass spectrum of pyrazine itself shows a prominent molecular ion peak at m/z 80, reflecting the stability of the aromatic ring. nist.gov Fragmentation of pyrazine derivatives often involves the loss of small, stable molecules. For substituted pyrazines like 2-vinylpyrazine, the fragmentation pattern will be influenced by the substituent. nist.gov In the case of this compound derivatives, characteristic fragmentation would likely involve the loss of a bromine atom (Br) or the bromomethyl group (CH₂Br). The fragmentation patterns of related heterocyclic compounds, such as tetrazoles, have been shown to be highly dependent on the nature of the substituents. nih.gov The study of these patterns provides valuable structural information. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. nih.gov
ESI-MS has been used to characterize a variety of pyrazine-containing compounds, including natural product hybrids and coordination complexes. nih.govnih.gov For instance, the molecular weights of pyrazine-substituted phosphonium salts have been confirmed using high-resolution ESI-MS. researchgate.net This technique is invaluable for determining the exact mass of a this compound derivative, which in turn helps to confirm its elemental composition.
Fast Atom Bombardment (FAB) Mass Spectrometry
Fast Atom Bombardment (FAB) mass spectrometry is a soft ionization technique particularly useful for the analysis of non-volatile and thermally labile compounds. creative-proteomics.comwikipedia.orglibretexts.org In this method, a high-energy beam of inert gas atoms, such as argon or xenon, bombards a solution of the analyte dissolved in a non-volatile liquid matrix, like glycerol. wikipedia.orglibretexts.org This process leads to the desorption and ionization of the analyte molecules, primarily through protonation, yielding [M+H]⁺ ions, or deprotonation to form [M-H]⁻ ions, with minimal fragmentation. wikipedia.orgyoutube.comrsc.org
While specific FAB-MS data for this compound is not extensively reported in the reviewed literature, the technique is well-suited for determining the molecular weight of pyrazine derivatives. creative-proteomics.com The resulting mass spectrum would be expected to show a prominent pseudomolecular ion peak, which would confirm the molecular weight of the compound. The choice of the matrix is crucial as it can influence the ionization efficiency and the extent of fragmentation. wikipedia.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. This technique provides the exact mass of an ion, which can be used to deduce its molecular formula. This is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions.
For brominated compounds like this compound, HRMS is instrumental in confirming the presence and number of bromine atoms due to their characteristic isotopic pattern (79Br and 81Br occur in an approximate 1:1 ratio). While specific HRMS data for this compound is not detailed in the available literature, the methodology is broadly applied to the analysis of halogenated organic molecules. The high mass accuracy allows for the unambiguous identification of the molecular formula, a critical step in the structural elucidation process.
Infrared (IR) and Raman Spectroscopy
For pyrazine derivatives, characteristic vibrational frequencies can be assigned to the pyrazine ring and its substituents. The IR and Raman spectra of pyrazine itself have been extensively studied. nist.govresearchgate.net Key vibrational modes include ring stretching, C-H stretching, and various in-plane and out-of-plane bending vibrations.
In the case of this compound derivatives, such as 2,3,5,6-tetrakis(bromomethyl)pyrazine, the IR spectrum shows characteristic bands. For instance, weak bands around 3030 cm⁻¹ and 2977 cm⁻¹ are attributed to C-H stretching vibrations. researchgate.net Strong absorptions at 1438 cm⁻¹ and 1405 cm⁻¹ are associated with the pyrazine ring vibrations, while a strong band at 1220 cm⁻¹ is also observed. researchgate.net
Raman spectroscopy provides complementary information. For instance, in studies of pyrazine-2-carbonitrile, a prominent band around 1020 cm⁻¹ is assigned to a pyrazine ring vibration. nih.gov The positions and intensities of these bands can shift upon substitution or changes in the chemical environment, such as protonation. researchgate.net The analysis of both IR and Raman spectra provides a more complete picture of the vibrational properties of this compound derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For aromatic heterocyclic compounds like pyrazine, the UV-Vis spectrum typically displays bands arising from n→π* and π→π* transitions.
The UV absorption spectrum of pyrazine in the gas phase exhibits a structured, less intense band system between 290-380 nm and a more intense, less structured system at 220-270 nm. The absorption properties are modified by the presence of the two nitrogen atoms in the ring.
X-ray Crystallography for Molecular Structure Determination
Although a crystal structure for this compound itself is not described in the reviewed literature, the structure of a closely related derivative, 2,3,5,6-tetrakis(bromomethyl)pyrazine, has been determined, offering significant insights into the structural characteristics of bromomethyl-substituted pyrazines. researchgate.netnih.goviucr.org
Crystal System and Space Group Analysis
The crystal structure of 2,3,5,6-tetrakis(bromomethyl)pyrazine reveals that it crystallizes in the tetragonal system with the space group P4₁2₁2. researchgate.netnih.goviucr.org This particular space group is enantiomorphic. The asymmetric unit contains two half-molecules, with the complete molecules being generated by twofold rotational symmetry. researchgate.netnih.gov In contrast, some sulfanyl (B85325) derivatives of tetrakis-substituted pyrazines crystallize in the triclinic space group P1, while oxy derivatives adopt the monoclinic space group P2₁/c. iucr.org Another related thiapyrazinophane crystallizes in the monoclinic P2₁/n or orthorhombic Pbcn space groups depending on the regioisomer. iucr.org
Table 1: Crystallographic Data for 2,3,5,6-tetrakis(bromomethyl)pyrazine nih.gov
| Parameter | Value |
| Chemical Formula | C₈H₈Br₄N₂ |
| Molecular Weight | 451.80 |
| Crystal System | Tetragonal |
| Space Group | P4₁2₁2 |
| a, c (Å) | 9.6858 (4), 26.5116 (17) |
| V (ų) | 2487.2 (3) |
| Temperature (K) | 293 |
Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π Interactions)
The packing of molecules in a crystal is governed by a variety of intermolecular interactions. In the crystal structure of 2,3,5,6-tetrakis(bromomethyl)pyrazine, the molecules are linked into a three-dimensional framework through weak C-H···Br hydrogen bonds and Br···Br interactions. researchgate.netnih.goviucr.org The crystal features two interpenetrating three-dimensional networks formed by the individual molecules. nih.goviucr.org
The C-H···Br hydrogen bonds involve the hydrogen atoms of the bromomethyl groups and the bromine atoms of adjacent molecules. The Br···Br interaction distances are reported to be 3.524 (3) Å and 3.548 (3) Å. researchgate.netnih.gov These types of interactions are crucial in stabilizing the crystal lattice.
In a broader context of pyrazine-based compounds, other intermolecular interactions are also prevalent. These can include hydrogen bonds involving the pyrazine nitrogen as an acceptor, weak hydrogen bonds with pyrazine hydrogens as donors, and π-π stacking interactions. nih.govresearchgate.net For instance, in some pyrazinamide (B1679903) co-crystals, C-I···π interactions and C-H···F/I hydrogen bonds are observed. researchgate.net Theoretical and experimental studies on pyridine (B92270), a related N-heterocycle, have also highlighted the importance of σ-hole···n and σ-hole···π interactions with brominated aromatic compounds. rsc.org These diverse intermolecular forces play a critical role in determining the supramolecular architecture of pyrazine derivatives in the solid state.
Supramolecular Architecture
The supramolecular architecture of 2,3,5,6-tetrakis(bromomethyl)pyrazine is characterized by the formation of two interpenetrating three-dimensional networks. nih.gov These networks are constructed from the individual A and B molecules, which are linked by a combination of weak C—H···Br hydrogen bonds and Br···Br interactions. nih.gov Specifically, the A molecules are interconnected through these interactions to form one three-dimensional framework, with a notable Br···Br interaction distance of 3.524 (3) Å. nih.gov Similarly, the B molecules form a second, independent network through the same types of interactions, exhibiting a Br···Br distance of 3.548 (3) Å. nih.gov These two networks then interpenetrate each other, creating a complex and stable crystal lattice. nih.gov
In derivatives of 2,3,5,6-tetrakis(bromomethyl)pyrazine where the bromine atoms are substituted, the nature of the supramolecular interactions can change. For instance, in N,N′,N′′,N′′′-[pyrazine-2,3,5,6-tetrayltetrakis(methylene)]tetrakis(N-methylaniline), a derivative of the tetrakis(bromomethyl)pyrazine, the molecules are linked by C—H···π interactions, forming chains within the crystal. nih.gov Another degradation product of this compound forms inversion dimers through two pairs of C—H···π interactions, which are further linked by offset π–π interactions. nih.gov This highlights the versatility of the pyrazine core in directing different supramolecular assemblies depending on the nature of the substituents.
Below is a data table summarizing the key crystallographic and interaction data for 2,3,5,6-tetrakis(bromomethyl)pyrazine.
| Parameter | Molecule A | Molecule B |
| Symmetry Generation | Twofold rotation axis normal to the pyrazine ring | Twofold rotation axis in the plane of the pyrazine ring |
| C—H···Br Interactions | Present, linking molecules in the network | Present, linking molecules in the network |
| Br···Br Interaction Distance (Å) | 3.524 (3) | 3.548 (3) |
| Resulting Architecture | Three-dimensional framework | Three-dimensional framework |
| Overall Structure | Interpenetrating network with network B | Interpenetrating network with network A |
Hirshfeld Surface Analysis
For two new tetrakis-substituted pyrazine compounds, 1,1′,1′′,1′′′-(pyrazine-2,3,5,6-tetrayl)tetrakis(N,N-dimethylmethanamine) (I) and N,N′,N′′,N′′′-[pyrazine-2,3,5,6-tetrayltetrakis(methylene)]tetrakis(N-methylaniline) (II), Hirshfeld surface analysis reveals the dominant role of H···H contacts. nih.gov In compound I, these contacts account for 87.9% of the total surface, while in compound II, they contribute 68.6%. nih.gov
The analysis further breaks down the contributions of other interaction types. For compound I, the second most significant contribution comes from N···H/H···N contacts at 8.0%, followed by C···H/H···C contacts at 4.0%. nih.gov In contrast, for compound II, C···H/H···C contacts are the second most important at 26.3%, with N···H/H···N contacts contributing a smaller 2.6%. nih.gov A degradation product (III) also analyzed in the same study showed H···H contacts at 63.3%, C···H/H···C contacts at 27.4%, and N···H/H···N contacts at 5.7%. nih.gov
These quantitative insights from Hirshfeld surface analysis complement the structural data, providing a detailed picture of the hierarchy of intermolecular forces at play. The d_norm mapping for these compounds visually confirms the locations of these interactions, with red areas on the surface indicating contacts shorter than the van der Waals radii, highlighting the most significant interactions. nih.gov
The following table summarizes the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surfaces of these 2,3,5,6-tetrakis(bromomethyl)pyrazine derivatives.
| Intermolecular Contact | Compound I (%) | Compound II (%) | Compound III (%) |
| H···H | 87.9 | 68.6 | 63.3 |
| C···H/H···C | 4.0 | 26.3 | 27.4 |
| N···H/H···N | 8.0 | 2.6 | 5.7 |
Applications of 2 Bromomethyl Pyrazine As a Chemical Synthon
Building Blocks for Complex Organic Molecules
The unique chemical properties of 2-(bromomethyl)pyrazine make it an essential starting material for the synthesis of a diverse range of complex organic molecules. Its ability to introduce the pyrazine (B50134) moiety into larger structures is exploited in materials science and medicinal chemistry. smolecule.com
The bifunctional analogue, 2,6-bis(bromomethyl)pyrazine, serves as a crucial component in the synthesis of complex macrocycles. These large, ring-based structures are of interest for their ability to form coordination polymers and host other molecules. acs.orgnih.gov In one notable example, 2,6-bis(bromomethyl)pyrazine is used to "cap" a dioxocyclam macrocycle by alkylating the secondary amine groups. acs.orgnih.gov The resulting pyrazine-capped macrocycle can then be complexed with metal ions, such as copper(II), creating intricate, five-coordinate complexes. acs.orgnih.gov The external nitrogen atom on the pyrazine ring remains available for further coordination, allowing for the construction of even larger, multimetallic assemblies like trimetallic and tetrametallic complexes. acs.orgnih.gov While direct synthesis of [2.2]paracyclophanes using this compound is not prominently documented, the synthesis of pyrazine-containing macrocycles demonstrates the utility of such synthons in creating complex, three-dimensional structures. acs.orgwikipedia.org
Table 1: Synthesis of a Pyrazine-Capped Macrocycle
| Reactant 1 | Reactant 2 | Product | Metal Complexation | Resulting Complex Geometry |
| (Methyl)(methoxy)-5,12-dioxocyclam | 2,6-Bis(bromomethyl)pyrazine | Pyrazine-capped 5,12-dioxocyclam | Copper(II) | Distorted square pyramidal acs.orgnih.gov |
Pteridines, which are composed of fused pyrimidine (B1678525) and pyrazine rings, are a vital class of heterocyclic compounds involved in numerous biological processes. derpharmachemica.comorientjchem.org The synthesis of pteridine (B1203161) derivatives frequently utilizes substituted pyrazines as starting materials. derpharmachemica.com For instance, the Gabriel-Isay synthesis involves the cyclo-condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound to form the pteridine core. orientjchem.org Another method involves the oxidative aromatization of precursors like 3-(aminomethyl)pyrazin-2-amine. orientjchem.org
This compound is a valuable precursor in this context. Its highly reactive bromomethyl group can be readily converted to other functional groups, such as an amine via nucleophilic substitution, to generate the necessary substituted pyrazine intermediates for pteridine ring formation. ontosight.ai Research has specifically identified compounds like 6-Bromomethyl-2,4-pteridinediamine as precursors for synthesizing more complex molecules with potential biological activities. ontosight.ai
Azaphthalocyanines (AzaPcs) are synthetic macrocyclic compounds, analogous to naturally occurring porphyrins, that have attracted significant research interest for their unique photochemical and photophysical properties. researchgate.net The synthesis of these complex structures often relies on the cyclotetramerization of dicarbonitrile precursors. Pyrazine-containing dinitriles are used to create AzaPcs where nitrogen atoms replace the methine groups in the macrocyclic ring, modulating the electronic properties of the molecule. researchgate.netuni-marburg.de
Research has explored the use of brominated pyrazine dicarbonitriles as synthons for creating octa-substituted AzaPcs. mdpi.com Specifically, 5,6-bis(bromomethyl)pyrazine-2,3-dicarbonitrile (B3040338) was investigated as a potential synthon. mdpi.com Although this particular compound proved highly reactive, a related derivative, 5,6-bis(1-bromoethyl)pyrazine-2,3-dicarbonitrile, was successfully used to synthesize a thieno[3,4-b]pyrazine (B1257052) derivative, demonstrating the viability of this synthetic strategy. mdpi.com These bromo-functionalized pyrazines act as key intermediates, allowing for the construction of the AzaPc framework with peripheral groups that can fine-tune the macrocycle's properties. researchgate.netmdpi.com
Table 2: Pyrazine-Based Precursors for Azaphthalocyanine Synthesis
| Precursor Synthon | Target Macrocycle Class | Key Feature | Research Finding |
| 5,6-bis(bromomethyl)pyrazine-2,3-dicarbonitrile | Substituted Azaphthalocyanines (AzaPcs) | Highly reactive "benzylic" hydrogens | Found to be too reactive for general use. mdpi.com |
| 5,6-bis(1-bromoethyl)pyrazine-2,3-dicarbonitrile | Substituted Azaphthalocyanines (AzaPcs) | More sterically hindered and stable than the bromomethyl analogue | Successfully used as a synthon for an AzaPc precursor. mdpi.com |
| 5,8-disubstituted-tetrahydropyrazino-[2,3-b]pyrazine-2,3-dicarbonitriles | Azaphthalocyanines (AzaPcs) | Contains tetrahydropyrazino moiety | Precursor for new metal-free and zinc AzaPcs. researchgate.net |
The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer and antituberculosis effects. tsijournals.comnih.gov Its derivatives have been extensively studied, and several pyrazine-containing drugs are used clinically. tsijournals.comnih.gov The nitrogen atoms in the pyrazine ring can form hydrogen bonds, enhancing the binding affinity of a molecule to its biological target. nih.gov
This compound serves as an exceptionally useful scaffold because its reactive bromomethyl group provides a direct handle for chemical modification. smolecule.com This allows medicinal chemists to synthesize large libraries of novel pyrazine derivatives through reactions like nucleophilic substitution and cross-coupling. smolecule.com By systematically altering the substituent attached to the pyrazine core, researchers can explore structure-activity relationships (SAR) to optimize the therapeutic properties of a lead compound. nih.gov
Intermediate in the Synthesis of Biologically Active Compounds
Beyond its role as a foundational scaffold, this compound functions as a key intermediate in multi-step synthetic pathways aimed at producing specific, biologically active target molecules. tsijournals.com Many complex pharmaceuticals and agrochemicals contain a substituted pyrazine core, and this compound provides an efficient route for introducing this essential part of the final structure. tsijournals.com
Derivatization, the process of transforming a chemical compound into a product of similar structure, is a cornerstone of pharmaceutical research. greyhoundchrom.com this compound is an ideal substrate for derivatization due to the reactivity of the C-Br bond. This allows for the facile introduction of a wide array of functional groups through nucleophilic substitution reactions. smolecule.com
This strategy is employed to create novel analogues of existing drugs. For example, in the development of new agents against Mycobacterium tuberculosis, derivatives of the frontline drug Pyrazinamide (B1679903) have been synthesized. nih.gov One such derivative, N-(bromomethyl)pyrazine-2-carboxamide, was synthesized as an intermediate, highlighting the direct application of bromo-functionalized pyrazines in modifying established pharmaceuticals to overcome challenges like drug resistance. nih.gov By reacting this compound with various nucleophiles (amines, thiols, alkoxides, etc.), researchers can generate a diverse portfolio of new chemical entities for biological screening and lead optimization.
Table 3: Examples of Derivatization Reactions for Pharmaceutical Research
| Starting Material | Reagent/Reaction Type | Intermediate | Potential Application |
| Pyrazine-2-carboxylic acid | Bromination/Amidation | N-(bromomethyl)pyrazine-2-carboxamide nih.gov | Synthesis of new pyrazinamide derivatives for anti-tuberculosis research. nih.gov |
| 2-Methylpyrazine (B48319) | Radical Bromination | This compound | General intermediate for creating libraries of pyrazine derivatives. smolecule.com |
| This compound | Nucleophilic Substitution (e.g., with amines, thiols) | Aminomethyl-pyrazine, Thiomethyl-pyrazine | Exploration of structure-activity relationships for various therapeutic targets. nih.gov |
Synthesis of Folic Acid Analogs and Antifolates
The structural framework of this compound is a key constituent in the synthesis of folic acid analogs and antifolates, which are crucial in medical therapies. Antifolates function by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in folic acid metabolism, thereby disrupting cell reproduction cycles. researchgate.netsci-hub.ru This characteristic makes them effective agents for treating autoimmune diseases and cancer. researchgate.net
A common strategy for synthesizing antifolates involves the functionalization of a pteridine cycle, which contains a pyrazine ring. researchgate.net For instance, the well-known antifolate Methotrexate (MTX) is synthesized via the reaction of 2,4-diamino-6-bromomethylpteridine hydrobromide with the diethyl ester of p-(N-methyl)-aminobenzoyl-L-glutamic acid, followed by saponification. researchgate.netsemanticscholar.org This reaction highlights the essential role of the bromomethyl group attached to the pyrazine-containing pteridine ring system as a reactive site for coupling with the side chain. researchgate.netsemanticscholar.org
Recent research has also explored derivatives like 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide for creating distant analogs of folic acid. researchgate.net These studies demonstrate the versatility of the bromomethyl pyrazine scaffold in developing novel therapeutic agents that target folate-dependent pathways. researchgate.netresearchgate.net
Table 1: Key Precursors in Antifolate Synthesis
| Compound Name | Role in Synthesis | Reference |
| 2,4-diamino-6-bromomethylpteridine hydrobromide | Key intermediate for the synthesis of Methotrexate (MTX). | researchgate.netsemanticscholar.org |
| 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide | Used to synthesize distant analogs of folic acid. | researchgate.net |
Development of Neuropeptide S Receptor Antagonists
Derivatives of pyrazine are fundamental in the development of antagonists for the Neuropeptide S (NPS) receptor (NPSR). nih.govacs.org The NPS/NPSR system is implicated in various neurobiological functions, and its antagonists are being investigated for the treatment of conditions like substance abuse disorders. nih.govresearchgate.net
A significant class of NPSR antagonists is based on the oxazolo[3,4-a]pyrazine core. nih.gov One of the most well-studied non-peptidic NPSR antagonists is SHA 68, which features a 3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine structure. researchgate.netnih.gov This compound and its analogs act as selective and competitive antagonists at the NPSR, blocking NPS-induced intracellular calcium mobilization. researchgate.netnih.gov
While direct synthesis from this compound is not the primary route for these complex bicyclic structures, the pyrazine moiety is the central scaffold. The synthesis of these antagonists often involves multi-step processes where the pyrazine ring is either constructed or extensively modified. nih.govmdpi.com For example, solid-phase synthesis approaches have utilized resins functionalized with bromomethyl groups, such as 2-(4-bromomethyl-phenoxy)ethyl polystyrene, to build related molecular structures. nih.govacs.org
Table 2: Prominent Neuropeptide S Receptor Antagonists with a Pyrazine Core
| Compound Name | Chemical Class | Pharmacological Activity | Reference |
| SHA 68 | 3-oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine | Selective NPSR antagonist, blocks NPS-induced Ca2+ mobilization. | researchgate.netnih.gov |
| Guanidine derivative 16 | oxazolo[3,4-a]pyrazine | NPSR antagonist with nanomolar in vitro activity and improved in vivo potency compared to SHA 68. | nih.gov |
Compounds with Antimicrobial Activity
The pyrazine ring, particularly when substituted with a bromomethyl group, is a key feature in compounds exhibiting antimicrobial properties. The high reactivity conferred by the electron-withdrawing bromine atom and the nitrogen atoms in the pyrazine ring contributes to their biological activity.
Studies have shown that pyrazine derivatives containing bromomethyl groups possess enhanced antimicrobial effects. For example, certain 2-(1-bromoethyl)pyrazine (B1627881) derivatives have demonstrated notable activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values in the range of 4–8 µg/mL. Furthermore, related structures like 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives have been designed and recognized as potential antibacterial and antifungal agents. researchgate.net Quinoxalines, which feature a pyrazine ring fused to a benzene (B151609) ring, further underscore the importance of the pyrazine moiety in this context. researchgate.net The general class of pyrazine derivatives continues to be explored for the development of new antimicrobial drugs. ontosight.aiontosight.ai
Compounds with Anticancer Properties
Pyrazine derivatives are recognized for their potential as anticancer agents, with the bromomethyl group being a significant substituent for this activity. imist.ma The ability of these compounds to interact with biological macromolecules and influence cellular functions is central to their anticancer effects. Research has indicated that functional groups such as bromo and methyl on a pyrazine scaffold are associated with antimigration and antiproliferative activities, which are crucial for combating cancer. imist.maimist.ma
The chemical reactivity of this compound allows it to serve as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. Various chemical transformations of pyrazine-based starting materials are being pursued to develop novel derivatives with enhanced anticancer properties. imist.maimist.ma
Compounds with Antitubercular Activity
The pyrazine scaffold is of paramount importance in the field of antitubercular drug discovery, with Pyrazinamide being a first-line medication for tuberculosis. imist.ma Researchers have leveraged the this compound synthon to create novel derivatives with potent activity against Mycobacterium tuberculosis.
A direct application involves the synthesis of N-(bromomethyl)pyrazine-2-carboxamide, a derivative of pyrazinamide. nih.govresearchgate.net This compound and its analogs are synthesized to explore new chemical spaces and improve efficacy. nih.govresearchgate.net Additionally, hybrid molecules combining the pyrazine scaffold with other heterocyclic systems, such as 1,2,4-triazole, have yielded compounds with significant in vitro activity against the Mycobacterium tuberculosis H37Rv strain, with MIC values as low as ≤21.25 μM. rsc.org Other complex structures, like nitroimidazopyrazinones, have also been developed and show potent antitubercular activity. acs.org
Table 3: this compound Based Compounds with Antitubercular Potential
| Compound Name | Description | Activity | Reference |
| N-(bromomethyl)pyrazine-2-carboxamide | A direct derivative of the antitubercular drug Pyrazinamide. | Investigated for antitubercular properties. | nih.govresearchgate.net |
| Pyrazine-1,2,4-triazole hybrids (e.g., T4, T5, T6) | Hybrid molecules combining two key heterocyclic scaffolds. | Noteworthy activity against Mtb with MIC values ≤21.25 μM. | rsc.org |
| Nitroimidazopyrazin-ones | Novel bicyclic nitroimidazole chemotype. | Potent antitubercular activity. | acs.org |
Development of Materials Science Components
Electron-Deficient Components for New Materials
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. researchgate.netresearchgate.net This π-deficient characteristic makes pyrazine and its derivatives, including this compound, valuable building blocks for the creation of new functional materials. researchgate.netresearchgate.net They are often employed as electron-attracting components in π-conjugated "push-pull" systems. researchgate.net
This property is exploited in the design of materials for optoelectronics. Luminescent materials incorporating pyrazine or quinoxaline (B1680401) moieties are of great interest for applications such as fluorescent sensors, organic light-emitting devices (OLEDs), and in biological microscopy. researchgate.netresearchgate.net The intramolecular charge transfer (ICT) within these push-pull structures can induce desirable luminescence properties. researchgate.net
Furthermore, the reactive bromomethyl group of this compound makes it a useful synthon for incorporating the electron-deficient pyrazine core into larger systems. It has been used in the synthesis of pyrazine-based metal-organic frameworks (MOFs) and in the creation of extended heterocyclic nanographenes through reactions with porphyrins. acs.org
Chemosensors for Nitroaromatic Compounds
The detection of nitroaromatic compounds is of significant interest due to their widespread use in explosives and their environmental impact. Pyrazine derivatives have been explored as the core components of chemosensors for these substances. While direct studies using this compound as a final sensor are not prominent, its role as a key intermediate is crucial. The reactive bromomethyl group allows for its integration into more complex molecular architectures designed for sensing applications.
Derivatives such as Current time information in Bangalore, IN.myskinrecipes.comnsf.govoxadiazolo[3,4-b]pyrazine have been identified as effective chemosensors for nitroaromatic compounds. researchgate.net The synthesis of such complex heterocyclic systems often relies on versatile building blocks like this compound to introduce the pyrazine moiety. The general mechanism for detection involves a fluorescence quenching process. The electron-deficient nature of nitroaromatic compounds allows them to interact with the electron-rich pyrazine-based fluorescent sensor, leading to an energy or electron transfer that quenches the fluorescence signal. This "turn-off" response provides a detectable signal for the presence of the analyte. nih.govrsc.org
Research into dual-functional fluorescent chemosensors has also demonstrated the utility of heterocyclic frameworks. For instance, a sensor built on a metal-organic framework was capable of selectively detecting 2,4,6-trinitrotoluene (B92697) (TNT) through fluorescence reduction. rsc.org The development of such advanced sensors often requires multi-step synthesis where intermediates like this compound can serve as foundational synthons.
Materials with Non-linear Optical Properties
Non-linear optical (NLO) materials are essential for modern photonics and optoelectronics, with applications in frequency mixing and optical switching. scirp.org The pyrazine ring is an effective component in NLO chromophores due to its electron-accepting nature. This compound serves as a valuable synthon for constructing larger, conjugated systems that exhibit significant NLO responses. The bromomethyl group provides a reactive site for extending the π-conjugation, a key requirement for high molecular hyperpolarizability (β), which is a measure of NLO activity. db-thueringen.de
Research has focused on creating donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) type molecules, where the pyrazine unit often acts as the electron acceptor (A). researchgate.netfrontiersin.org For example, various pyrazine derivatives have been synthesized and their NLO properties investigated:
Two-Dimensional Chromophores: Ruthenium(II) ammine complexes with pyrazinyl-pyridinium electron acceptors have been synthesized. nsf.govkuleuven.be These complexes show substantial second-order NLO responses, and their two-dimensional character has been confirmed through hyper-Rayleigh scattering (HRS) depolarization studies. nsf.gov Moving from monometallic to bimetallic complexes resulted in a significant enhancement of the static first hyperpolarizabilities (β₀). nsf.govkuleuven.be
Shaped Derivatives: The geometry of the molecule plays a critical role in its NLO properties. Studies on X-shaped and Λ-shaped pyrazine derivatives have shown that the anisotropy of the NLO response can be tuned by altering the substitution pattern on the pyrazine core. rsc.orgresearchgate.net While X-shaped 2,6-isomers exhibit mostly octupolar behavior, 2,3-isomers show a strikingly dipolar response. rsc.org
The synthesis of these complex NLO-active molecules often involves cross-coupling or condensation reactions where this compound or its derivatives can be used to introduce the pyrazine acceptor unit into the final chromophore structure.
Table 1: Non-linear Optical Properties of Selected Pyrazine-Based Systems
| Compound Type | NLO Property Investigated | Key Finding | Reference |
|---|---|---|---|
| Ruthenium(II) Ammine Pyrazinyl-Pyridinium Complexes | Second-Order NLO Response (β) | NLO response enhances significantly from mono- to bimetallic complexes. | nsf.govkuleuven.be |
| X-shaped Pyrazine Derivatives | Second-Order NLO Anisotropy | Isomers show different NLO anisotropies (dipolar vs. octupolar). | rsc.org |
| Λ-shaped Pyrazine Derivatives | First Hyperpolarizability (β) | Two low-lying excited states contribute additively to a dominant dipolar NLO response. | researchgate.net |
Single-Molecule Magnets
Single-Molecule Magnets (SMMs) are individual molecules that can exhibit magnetic hysteresis, a property traditionally associated with bulk magnets. nih.gov They are of great interest for potential applications in high-density data storage and quantum computing. The design of SMMs often involves assembling metal ions with organic ligands to create a complex with large magnetic anisotropy. nju.edu.cn
The pyrazine ligand is particularly effective in this context as it can act as a bridge between two or more metal centers, mediating magnetic exchange interactions. The reactive bromomethyl group of this compound makes it an ideal starting point for synthesizing more elaborate pyrazine-containing ligands. These tailored ligands can then be used to control the structure and magnetic properties of the resulting metal clusters.
Key research findings include:
Lanthanide-Based SMMs: A dinuclear dysprosium (Dy) complex bridged by a pyrazine ligand, [Dy₂(hfac)₆(pyrazine)], was synthesized and shown to function as an SMM with a large anisotropic barrier. rsc.org The strong electron-withdrawing nature of the co-ligands enhanced the SMM properties. rsc.org
Transition Metal-Based Magnets: Coordination polymers based on transition metals and pyrazine, such as CrCl₂(pyrazine) and NiCl₂(pyrazine), exhibit one-dimensional magnetic behavior. nih.gov More complex ligands like 2,3,5,6-tetrakis(2-pyridyl)pyrazine (tppz) have been used to construct cobalt(II) and nickel(II) based SMMs. researchgate.net
Manganese Clusters: While many SMMs are based on manganese clusters, the ligands used are often N-heterocycles. The synthesis of rod-like Mn₁₂ SMMs has been achieved using pyridine-based ligands, demonstrating the suitability of such aromatic nitrogen compounds in creating high-spin molecules with significant magnetic anisotropy. nih.gov
The synthesis of the bridging ligands required for these SMMs can be facilitated by using this compound as a synthon to build the desired molecular framework capable of coordinating to metal ions like Dy³⁺, Mn³⁺, or Co²⁺. rsc.orgresearchgate.net
Organic Semiconductors
Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net Pyrazine-containing molecules and polymers are investigated for these applications due to the electron-deficient nature of the pyrazine ring, which facilitates electron transport (n-type conduction). researchgate.net
This compound and its bis-substituted analogue, 2,5-bis(bromomethyl)pyrazine, are critical starting materials for synthesizing these semiconducting materials. uni-tuebingen.dea2bchem.com The bromomethyl groups are highly reactive and suitable for polymerization reactions, such as the Gilch polymerization, to form poly(phenylene vinylene) (PPV) analogues and other π-conjugated polymers. db-thueringen.deuni-tuebingen.de
Notable research includes:
Pyrazine-Substituted PPV Oligomers: The synthesis of 2,5-distyrylpyrazine, a PPV-like oligomer, was accomplished using 2,5-bis(bromomethyl)pyrazine as the starting material to create the necessary phosphonium (B103445) salt intermediate. uni-tuebingen.de
Thieno[3,4-b]pyrazine-Based Polymers: Conjugated polymers incorporating thieno[3,4-b]pyrazine units have been synthesized for optoelectronic applications. The synthetic routes often employ bis(bromomethyl)arenes for polymerization. db-thueringen.de
Polycyclic n-type Semiconductors: A synthetic route to polycyclic systems based on a Current time information in Bangalore, IN.myskinrecipes.comnsf.govchalcogenodiazolo[3,4-b]pyrazine scaffold has been developed. Electrochemical and photophysical measurements confirmed that these materials act as narrow-bandgap n-type organic semiconductors. researchgate.net
The utility of bromomethylated pyrazines is explicitly noted in material science for the preparation of organic electronic materials like semiconductors and LEDs. myskinrecipes.com
Table 2: Properties of Selected Pyrazine-Based Organic Semiconductors
| Material Type | Synthetic Precursor | Key Property | Potential Application | Reference |
|---|---|---|---|---|
| Polycyclic (hetero)aromatic systems | Current time information in Bangalore, IN.myskinrecipes.comnsf.govChalcogenodiazolo[3,4-b]pyrazine scaffold | Narrow-bandgap (1.25 to 1.44 eV), n-type conduction | Electronic semiconductors | researchgate.net |
| Pyrazine-substituted PPV oligomer | 2,5-Bis(bromomethyl)pyrazine | Organic semiconductor | Organic electronics | uni-tuebingen.de |
| Thieno[3,4-b]pyrazine polymers | Bis(bromomethyl)arenes | π-Conjugated polymer | Optoelectronic devices | db-thueringen.de |
Fluorophores and Fluorescent Probes for Biovisualization
Fluorescent probes are indispensable tools in molecular biology and medical diagnostics, allowing for the real-time visualization of biological processes within living cells. nih.govrsc.org The pyrazine core is an attractive scaffold for fluorophores due to its electronic properties and its ability to participate in intramolecular charge transfer (ICT), a common mechanism for fluorescence. researchgate.netfrontiersin.org
This compound and its derivatives are highly valuable in this field. The reactive bromomethyl group acts as a chemical handle to either construct the core fluorophore or to attach it to other molecules, such as targeting ligands or biomolecules. A study on the modification of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide demonstrated its utility in synthesizing novel fluorophores for biovisualization. researchgate.netresearchgate.net The resulting compounds were successfully synthesized with high yields, and their structures were confirmed. researchgate.net
Key aspects of pyrazine-based fluorescent probes include:
D-A-D Architecture: A novel donor-acceptor-donor (D-A-D) type fluorescent probe was designed with pyrazine as the central acceptor and triphenylamine (B166846) as the donor. frontiersin.org This probe, (OMeTPA)₂-Pyr, was found to be membrane-permeable, photostable, and suitable for long-term live-cell imaging. frontiersin.org
Two-Photon Probes: Advanced bioimaging techniques utilize two-photon fluorescence microscopy, which offers deeper tissue penetration and lower phototoxicity. While not based on pyrazine, the development of novel two-photon probes highlights a key direction in the field where pyrazine's photophysical properties could be exploited. researching.cn
Tunable Properties: The presence of nitrogen atoms with lone electron pairs allows the pyrazine ring to act as a base that can be protonated or as a complexing agent. researchgate.net This property can be exploited to design probes that are sensitive to pH or specific metal ions, leading to "turn-on" or ratiometric fluorescence responses.
The synthesis of these sophisticated molecular probes often begins with functionalized building blocks, where the bromomethyl group on a pyrazine ring provides a convenient point for chemical elaboration. researchgate.net
Mechanistic Investigations and Theoretical Studies
Elucidation of Reaction Mechanisms
The reactivity of 2-(bromomethyl)pyrazine is largely dictated by the bromomethyl group, which makes it a versatile intermediate in various chemical transformations. smolecule.com Understanding the mechanistic pathways of its reactions is crucial for controlling product formation and designing new synthetic routes.
Detailed Mechanistic Pathways for Substitution and Cyclization Reactions
This compound readily undergoes nucleophilic substitution reactions where the bromine atom is displaced by a variety of nucleophiles. smolecule.com This reactivity is attributed to the electron-withdrawing nature of the pyrazine (B50134) ring and the bromine atom, which polarizes the C-Br bond, making the methylene (B1212753) carbon susceptible to nucleophilic attack. The general mechanism involves the approach of a nucleophile to the electrophilic carbon, leading to the formation of a transition state and subsequent departure of the bromide ion. Common nucleophiles used in these reactions include amines, thiols, and alkoxides, resulting in the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively.
Cyclization reactions involving this compound are also prevalent, often proceeding through an initial nucleophilic substitution followed by an intramolecular reaction. For instance, reaction with a dinucleophile can lead to the formation of fused heterocyclic systems. univ.kiev.ua The mechanism typically involves the initial substitution of the bromine atom by one of the nucleophilic centers of the reagent. The resulting intermediate then undergoes an intramolecular cyclization, where the second nucleophilic center attacks an electrophilic site within the molecule, often on the pyrazine ring or a substituent, to form a new ring. smolecule.comuniv.kiev.ua These cyclization strategies are instrumental in the synthesis of complex polycyclic molecules with potential biological activity. nih.gov
Radical Initiation and Propagation in Bromination
The synthesis of this compound from 2-methylpyrazine (B48319) is commonly achieved through a free-radical bromination reaction, typically using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator like azobisisobutyronitrile (AIBN) or UV light. The mechanism proceeds through a chain reaction involving initiation, propagation, and termination steps. lumenlearning.combyjus.com
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, or more accurately, a small amount of Br₂ formed from NBS, to generate bromine radicals (Br•). lumenlearning.combyjus.com This step requires an input of energy, usually in the form of heat or UV light. chemistrysteps.comucr.edu
Propagation: This phase consists of two main steps that repeat in a cycle:
A bromine radical abstracts a hydrogen atom from the methyl group of 2-methylpyrazine. This forms a resonance-stabilized pyrazinylmethyl radical and a molecule of hydrogen bromide (HBr). lumenlearning.com The stability of this radical intermediate is a key factor driving the reaction.
The newly formed pyrazinylmethyl radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to produce this compound and a new bromine radical. lumenlearning.com This new bromine radical can then participate in another cycle of propagation.
Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur through the combination of two bromine radicals to form Br₂, a bromine radical and a pyrazinylmethyl radical to form the product, or two pyrazinylmethyl radicals to form a dimer. lumenlearning.combyjus.com
Computational Chemistry and Molecular Modeling
Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for investigating the electronic structure, reactivity, and potential applications of this compound and its derivatives. researchgate.netscholarsresearchlibrary.com
Density Functional Theory (DFT) Calculations
DFT calculations are widely used to predict the geometric and electronic properties of molecules. scholarsresearchlibrary.comnih.gov For pyrazine derivatives, DFT at the B3LYP level of theory is commonly employed to optimize molecular geometries and calculate various quantum chemical parameters. researchgate.netscholarsresearchlibrary.com These calculations can provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure and steric effects. Furthermore, DFT can be used to compute properties such as dipole moment, total energy, and heat of formation, which are important for predicting the molecule's behavior in different chemical environments. nih.gov
HOMO-LUMO Energy Gaps and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding a molecule's electronic behavior. scispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity and stability. researchgate.netsemanticscholar.org A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater ease of electronic transitions. semanticscholar.org
For pyrazine derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. researchgate.netsemanticscholar.org These calculations reveal that the distribution of electron density in these frontier orbitals is often spread across the pyrazine ring and its substituents. semanticscholar.org The HOMO-LUMO energy gap influences the wavelength of light a molecule absorbs during electronic transitions, typically from the HOMO to the LUMO. libretexts.org Molecules with smaller gaps absorb light at longer wavelengths. libretexts.org The HOMO-LUMO gaps for various pyrazine derivatives have been calculated to understand the effect of different substituents on their electronic properties. semanticscholar.orgnih.gov
Theoretical Confirmation of Binding Mechanisms
Theoretical studies play a significant role in confirming and elucidating the binding mechanisms of molecules, including those derived from this compound, with biological targets. Molecular dynamics (MD) simulations and DFT calculations can be used to model the interaction between a ligand and a receptor, such as an enzyme or a protein. researchgate.net These computational methods can predict the preferred binding modes, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and calculate binding energies. researchgate.net For instance, theoretical studies on pyrazine derivatives as corrosion inhibitors have used DFT to analyze the interaction between the inhibitor molecules and a metal surface, correlating parameters like HOMO and LUMO energies with inhibition efficiency. researchgate.net While direct theoretical studies on the binding mechanisms of this compound itself are not extensively detailed in the provided context, the principles are applicable to its derivatives used in medicinal chemistry. By understanding the theoretical basis of binding, researchers can rationally design more potent and selective molecules.
Kinetic Studies of Reactions Involving this compound
The kinetics of reactions involving this compound are dominated by the reactivity of the bromomethyl group. This group makes the compound an excellent substrate for nucleophilic substitution reactions. The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the structure of the electrophile itself.
Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (unimolecular) and SN2 (bimolecular). pressbooks.pub For a primary alkyl halide like this compound, the SN2 mechanism is generally favored. savemyexams.com In an SN2 reaction, the rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. pressbooks.pub
Rate = k[C₅H₅N₂CH₂Br][Nu⁻]
The rate of reaction is highly dependent on the strength of the nucleophile. Stronger nucleophiles will react faster with this compound. lumenlearning.com The general trend for nucleophile strength is: CN⁻ > OH⁻ > NH₃ > H₂O. savemyexams.com Therefore, a reaction with cyanide would be expected to proceed faster than a reaction with water under similar conditions.
The leaving group is another critical factor. The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). savemyexams.com The C-Br bond in this compound is weaker than a C-Cl bond, making bromide a good leaving group and facilitating the substitution reaction.
Kinetic studies on the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines have shown that such transformations can proceed efficiently, suggesting that the bromomethyl group is readily displaced. acs.org While specific rate constants for this compound are not widely published in the available literature, the relative rates can be inferred from similar structures.
The following table provides a qualitative comparison of expected reaction rates for this compound with various nucleophiles based on established kinetic principles.
| Nucleophile | Solvent | Expected Relative Rate | Mechanism |
| Sodium Azide (B81097) (NaN₃) | DMF (aprotic) | Fast | SN2 |
| Potassium Thiolate (RSK) | DMSO (aprotic) | Very Fast | SN2 |
| Sodium Hydroxide (NaOH) | Water/Ethanol (protic) | Moderate to Fast | SN2 |
| Ammonia (NH₃) | Ethanol (protic) | Moderate | SN2 |
| Water (H₂O) | Water (protic) | Slow | SN1/SN2 |
The choice of solvent is also crucial. Polar aprotic solvents like DMF or DMSO are known to accelerate SN2 reactions because they solvate the cation but not the nucleophile, leaving the nucleophile more reactive. lumenlearning.com In contrast, polar protic solvents can solvate the nucleophile, reducing its reactivity.
Thermodynamic Considerations in Synthetic Routes
The synthesis of this compound, like any chemical reaction, is governed by thermodynamic principles. The feasibility and equilibrium position of a reaction are determined by the change in Gibbs free energy (ΔG), which incorporates the change in enthalpy (ΔH) and the change in entropy (ΔS). wikipedia.org
ΔG = ΔH - TΔS
A reaction is spontaneous or thermodynamically favorable if the Gibbs free energy change is negative. libretexts.org For the synthesis of this compound, a common method is the radical bromination of 2-methylpyrazine using a reagent like N-Bromosuccinimide (NBS).
The entropy change (ΔS) relates to the change in disorder of the system. In the bromination reaction, two reactant molecules produce two product molecules, so the change in entropy is expected to be relatively small.
Some reactions are under thermodynamic control, while others are under kinetic control. nih.gov In thermodynamically controlled reactions, the most stable product is formed, corresponding to the lowest Gibbs free energy. In kinetically controlled reactions, the product that is formed fastest (i.e., has the lowest activation energy) predominates. The synthesis of this compound via radical bromination is generally considered to be under kinetic control, aiming to achieve the desired product before potential side reactions or degradation can occur.
Future Perspectives and Challenges in 2 Bromomethyl Pyrazine Research
Sustainable Synthesis and Green Chemistry Approaches
The chemical industry's growing emphasis on environmental responsibility is steering the synthesis of pyrazine (B50134) derivatives, including 2-(bromomethyl)pyrazine, towards greener methodologies. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. tandfonline.comtandfonline.com Future research will increasingly focus on developing sustainable alternatives that are both efficient and environmentally benign. ingentaconnect.comresearchgate.net
Key areas of development in green synthesis include:
Catalytic Systems: The use of earth-abundant and low-toxicity metal catalysts, such as manganese and copper, is a promising direction. nih.govacs.orgsioc-journal.cn These catalysts can facilitate dehydrogenative coupling and other reactions under milder conditions, reducing energy consumption and avoiding the use of noble metals. acs.org Research is ongoing to develop novel catalytic systems with high functional tolerance and reusability. sioc-journal.cn
Alternative Solvents and Reaction Conditions: A significant push is being made to replace hazardous organic solvents with greener alternatives like water or to conduct reactions under solvent-free conditions. ingentaconnect.comresearchgate.netnih.gov Techniques such as microwave irradiation and grinding are being explored to accelerate reactions and reduce energy input. researchgate.netresearchgate.netresearchgate.net
Atom Economy: One-pot synthesis and multicomponent reactions are gaining traction as they maximize the incorporation of starting materials into the final product, thus minimizing waste. tandfonline.comtandfonline.comingentaconnect.com These methods streamline synthetic processes, making them more efficient and cost-effective. researchgate.net
Biocatalysis: The use of enzymes, such as lipases, offers a highly selective and environmentally friendly approach to synthesizing pyrazine derivatives. rsc.orgrsc.org Biocatalytic methods can operate under mild conditions and in greener solvents, offering a sustainable pathway for producing valuable compounds. rsc.orgrsc.org
| Approach | Key Features | Examples | References |
|---|---|---|---|
| Earth-Abundant Metal Catalysis | Use of non-precious metals like manganese and copper to reduce cost and toxicity. | Dehydrogenative coupling of 2-aminoalcohols catalyzed by manganese pincer complexes. | nih.govacs.org |
| Solvent-Free/Aqueous Conditions | Minimizes the use of volatile and hazardous organic solvents. | One-pot synthesis of pyrazines from ethylenediamine (B42938) and 1,2-diketones under neat conditions. | ingentaconnect.comnih.gov |
| Biocatalysis | Employs enzymes for high selectivity and mild reaction conditions. | Lipozyme® TL IM catalyzed synthesis of pyrazinamide (B1679903) derivatives in a continuous-flow system. | rsc.orgrsc.org |
| One-Pot Synthesis | Combines multiple reaction steps into a single procedure to improve efficiency and reduce waste. | Direct condensation of 1,2-diketones with 1,2-diamines in aqueous methanol. | tandfonline.comtandfonline.comresearchgate.net |
Exploration of Novel Reactivity Patterns
Understanding and expanding the reactivity of this compound is fundamental to its application in synthesizing novel compounds. While the bromine atom provides a reactive handle for nucleophilic substitution, future research will likely uncover more intricate and previously unexplored reaction pathways.
Challenges and opportunities in this area include:
Controlled Transformations: Developing methods for the selective transformation of this compound in the presence of various nucleophiles is a key challenge. The choice of solvent can significantly influence the reaction outcome, leading to either direct substitution or rearrangement products. nih.gov
Lewis Acid Promotion: The use of Lewis acids can promote new reactivity patterns, such as deoxidative thiation of pyrazine N-oxides, offering new routes to substituted pyrazinethiols. rsc.org Further exploration of different Lewis acids and reaction conditions could unveil additional novel transformations.
Metal-Catalyzed Cross-Coupling: While classical palladium-catalyzed reactions are known for pyrazines, there is scope for developing new transition metal-catalyzed functionalization methods. rsc.org This includes exploring different metals, ligands, and reaction conditions to achieve novel carbon-carbon and carbon-heteroatom bond formations.
Reaction with Biomass-Derived Molecules: Investigating the reaction of this compound and its precursors with molecules derived from nitrogen-rich biomass could lead to the synthesis of novel bio-based pyrazine building blocks. researchgate.net
Development of Advanced Catalytic Systems
The development of more efficient and selective catalysts is crucial for advancing the synthesis and functionalization of this compound and its derivatives. Future research will focus on creating sophisticated catalytic systems that can overcome current limitations.
Key directions for research include:
Homogeneous and Heterogeneous Catalysis: Both homogeneous catalysts, such as manganese pincer complexes, and heterogeneous catalysts are being developed for pyrazine synthesis. nih.govacs.org Future work will likely focus on improving the stability, activity, and recyclability of these catalysts. sioc-journal.cn
Organocatalysis: The use of metal-free organocatalysts, such as eosin (B541160) Y bis(tetrabutyl ammonium (B1175870) salt), for visible-light-driven aerobic oxidation presents a green and efficient alternative for synthesizing substituted pyrimidines and other N-heterocycles. rsc.org
Multi-functional Catalysts: Designing catalysts that can promote multiple transformations in a single step, such as in tandem oxidation processes, will be a key area of research. tandfonline.com
Catalyst Screening: The development of high-throughput methods for screening new catalysts will accelerate the discovery of optimal systems for specific transformations involving this compound.
Integration with High-Throughput Screening for New Applications
High-throughput screening (HTS) is a powerful tool for rapidly assessing the biological activity or material properties of large numbers of compounds. Integrating the synthesis of this compound derivatives with HTS platforms will be instrumental in discovering new applications.
Future prospects in this area involve:
Drug Discovery: HTS can be employed to screen libraries of pyrazine derivatives for potential therapeutic agents. nih.gov For instance, pyrazine-based compounds have been identified as inhibitors of various kinases, and HTS can accelerate the discovery of new and more potent inhibitors. rsc.orgnih.gov
Materials Science: HTS can be used to evaluate the properties of novel polymers and materials derived from this compound, such as their thermal stability or electronic properties.
Agrochemicals: Screening pyrazine derivatives for herbicidal or other agrochemical activities could lead to the development of new crop protection agents.
Computational Design and Prediction of Novel Derivatives and Their Properties
Computational chemistry and in silico methods are becoming indispensable tools in modern chemical research. These approaches can guide the design of new this compound derivatives with desired properties and predict their reactivity and biological activity, thereby saving significant time and resources in the laboratory.
Future directions in computational research include:
Structure-Activity Relationship (SAR) Studies: Computational modeling can help elucidate the SAR of pyrazine derivatives, providing insights into how structural modifications affect their biological activity. researchgate.net This information is crucial for designing more potent and selective compounds.
ADME/T Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of new pyrazine derivatives, helping to identify promising drug candidates early in the discovery process. mdpi.comjohnshopkins.edunih.govnih.govnih.gov
Reaction Mechanism and Reactivity Prediction: Density Functional Theory (DFT) and other quantum chemical methods can be used to study the mechanisms of reactions involving this compound and to predict its reactivity towards different reagents. nih.govresearchgate.netnih.govresearchgate.net This can aid in the design of new synthetic routes and the exploration of novel reactivity patterns. nih.gov
Design of Energetic Materials: Computational methods are being used to design and evaluate new energetic materials based on pyrazine backbones, predicting properties such as density, heat of formation, and detonation velocity. researchgate.net
| Computational Method | Application | Predicted Properties | References |
|---|---|---|---|
| QSAR/Pharmacophore Modeling | Drug design and lead optimization. | Structure-activity relationships, identification of key pharmacophoric features. | researchgate.net |
| Molecular Docking | Virtual screening and binding mode analysis. | Binding affinity, protein-ligand interactions. | johnshopkins.edunih.govnih.gov |
| ADME/T Prediction | Assessment of drug-likeness. | Physicochemical properties, bioavailability, toxicity. | mdpi.comjohnshopkins.edunih.govnih.govnih.gov |
| Density Functional Theory (DFT) | Reaction mechanism studies and property prediction. | Molecular geometry, electronic properties, reactivity indices, reaction pathways. | nih.govnih.govresearchgate.netnih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 2-(Bromomethyl)pyrazine derivatives, and how can reaction efficiency be assessed?
- Methodology : The bromination of 2,3,5,6-tetramethylpyrazine using N-bromosuccinimide (NBS) in CCl₄ under reflux with UV irradiation (200 W lamps for 5 hours) is a validated approach. Post-reaction purification involves cooling to crystallize impurities, filtration, and recrystallization in ethanol. Yield and purity are assessed via melting point analysis, thin-layer chromatography (TLC, Rf = 0.54 in toluene/light petroleum), and spectroscopic methods (¹H/¹³C NMR, IR, MS) .
Q. How can the crystal structure of 2,3,5,6-tetrakis(bromomethyl)pyrazine be determined, and what key parameters define its geometry?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using a Stoe IPDS-I diffractometer with MoKα radiation (λ = 0.71073 Å) resolves the structure. The compound crystallizes in the tetragonal space group P4₁2₁2 with unit cell parameters a = 9.6858 Å, c = 26.5116 Å, and Z = 7. Key geometric features include Br–C bond lengths (~1.96 Å) and torsional angles (e.g., Br1–C1–C2–C3 = 92.6°). Hydrogen bonding (C–H⋯Br) and halogen interactions (Br⋯Br) stabilize the lattice .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H: δ = 4.69 ppm for –CH₂Br; ¹³C: δ = 28.75 ppm for –CH₂Br), infrared (IR) spectroscopy (C–Br stretch at ~543 cm⁻¹), and mass spectrometry (MS) (m/z = 452 [M⁺]) confirm structural identity. X-ray crystallography provides definitive spatial arrangement .
Advanced Research Questions
Q. How does the electronic coupling between pyrazine and bromomethyl substituents influence photophysical or catalytic properties?
- Methodology : Computational studies (e.g., multiconfiguration time-dependent Hartree, MCTDH) on pyrazine’s S₁/S₂ excited states reveal vibronic coupling modes. For brominated derivatives, symmetry considerations and electron-withdrawing effects of Br alter charge distribution, impacting reactivity in coordination chemistry or charge-transfer applications .
Q. What role do intermolecular interactions play in the supramolecular assembly of this compound derivatives?
- Methodology : SC-XRD analysis shows 3D networks formed via weak C–H⋯Br hydrogen bonds (2.94–3.35 Å) and Type II Br⋯Br interactions (3.47 Å). These interactions direct crystal packing (e.g., P4₁2₁2 symmetry) and enable applications as building blocks for metal-organic frameworks (MOFs) or coordination polymers .
Q. How can this compound be utilized in regioselective macrocycle synthesis?
- Methodology : In corrole ring expansion, 2,3-bis(bromomethyl)pyrazine derivatives insert regioselectively at the 5-position of the macrocycle, forming hemiporphycene. Reaction conditions (solvent, temperature) control product distribution. Electrochemical studies (cyclic voltammetry) and coordination experiments (e.g., with Ru or Os) validate electronic modulation .
Q. What strategies resolve challenges in synthesizing bis-cyclam ligands using this compound?
- Methodology : Bridging bis-cyclams via 2,3,5,6-tetrakis(bromomethyl)pyrazine requires precise stoichiometry and anhydrous conditions. Copper(II) complexes of these ligands are characterized by SC-XRD, revealing square-planar geometry and axial pyrazine coordination. Kinetic studies monitor substitution rates at Br sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
